
ADP-Glucose (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADP-Glucose (disodium) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycogen in bacteria and starch in plants. It is a key intermediate in the metabolic pathways that convert glucose into storage polysaccharides. The compound is composed of adenosine diphosphate (ADP) linked to glucose, with two sodium ions to balance the charge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ADP-Glucose (disodium) can be synthesized enzymatically using ADP-glucose pyrophosphorylase. This enzyme catalyzes the reaction between glucose-1-phosphate and adenosine triphosphate (ATP) to form ADP-Glucose and pyrophosphate. The reaction typically requires the presence of divalent metal ions such as magnesium (Mg²⁺) to function efficiently .
Industrial Production Methods
Industrial production of ADP-Glucose (disodium) often involves the use of recombinant DNA technology to produce large quantities of ADP-glucose pyrophosphorylase in microbial hosts. The enzyme is then used to catalyze the synthesis of ADP-Glucose in bioreactors under controlled conditions. The product is purified through a series of chromatographic techniques to obtain high purity ADP-Glucose (disodium) .
Análisis De Reacciones Químicas
Types of Reactions
ADP-Glucose (disodium) primarily undergoes glycosylation reactions, where it donates its glucose moiety to acceptor molecules. This is a key step in the biosynthesis of glycogen and starch. The compound can also participate in hydrolysis reactions, where it is broken down into glucose-1-phosphate and ADP by the action of specific hydrolases .
Common Reagents and Conditions
The glycosylation reactions involving ADP-Glucose (disodium) typically require the presence of glycosyltransferases, which facilitate the transfer of the glucose unit to acceptor molecules. These reactions often occur in aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from the reactions of ADP-Glucose (disodium) include glycogen in bacteria and starch in plants. These polysaccharides serve as important energy storage molecules in living organisms .
Aplicaciones Científicas De Investigación
ADP-Glucose (disodium) has a wide range of applications in scientific research:
Mecanismo De Acción
ADP-Glucose (disodium) exerts its effects by serving as a glycosyl donor in the biosynthesis of polysaccharides. The compound binds to the active site of glycosyltransferases, where the glucose moiety is transferred to an acceptor molecule. This process is regulated by various metabolites and post-translational modifications of the enzymes involved .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine diphosphate (ADP): ADP is a related compound that lacks the glucose moiety.
Adenosine triphosphate (ATP): ATP is another related compound that contains an additional phosphate group.
Uniqueness
ADP-Glucose (disodium) is unique in its ability to act as a glycosyl donor in the biosynthesis of storage polysaccharides. This property distinguishes it from other nucleotide sugars and makes it essential for the synthesis of glycogen and starch .
Propiedades
Fórmula molecular |
C16H23N5Na2O15P2 |
|---|---|
Peso molecular |
633.3 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |
Clave InChI |
GZBIVALVIPYODS-LNXGRUPOSA-L |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)

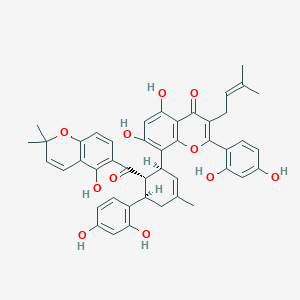

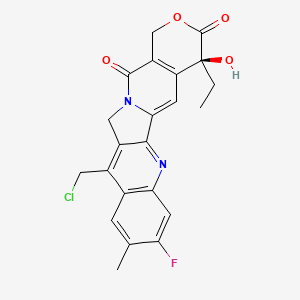
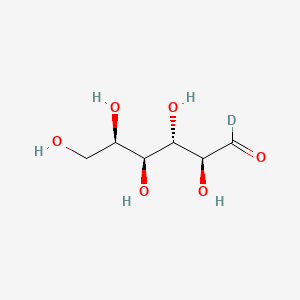
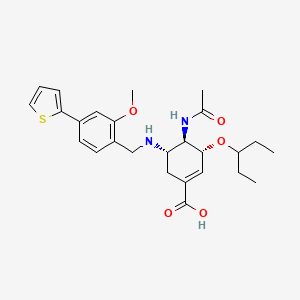

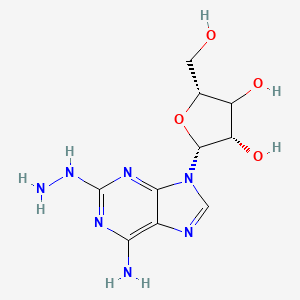
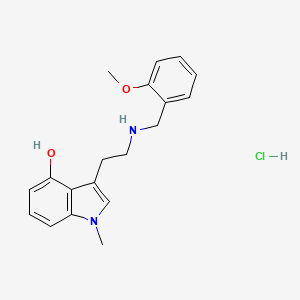
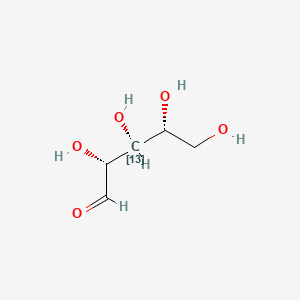
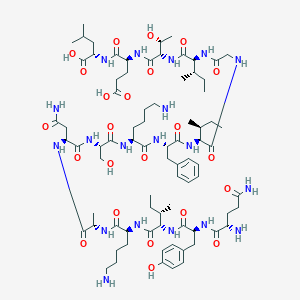
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)
